potassium triiodomercurate(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

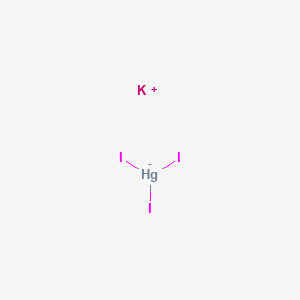

Potassium triiodomercurate is a periodometallate salt. It contains a triiodomercurate(1-).

Aplicaciones Científicas De Investigación

Analytical Chemistry

Detection of Mercury

Potassium triiodomercurate(II) is utilized as a reagent in analytical chemistry for the detection and quantification of mercury in environmental samples. It can form stable complexes with mercury ions, which can be detected using various spectroscopic techniques. This property is particularly valuable in monitoring mercury pollution in water and soil samples.

Nessler's Reagent

This compound is a key component of Nessler's reagent, which is used for detecting ammonia in aqueous solutions. The reaction between ammonia and potassium triiodomercurate(II) results in a color change that can be quantitatively analyzed, making it an essential tool in environmental and biochemical assays .

Organic Synthesis

Source of Iodide

In organic synthesis, potassium triiodomercurate(II) serves as a source of iodide ions. It facilitates the introduction of iodine into organic molecules, which is crucial for the development of pharmaceuticals and other organic compounds. The ability to modify organic structures through iodination is essential for creating various bioactive compounds .

Material Science

Synthesis of Mercury-Containing Materials

Potassium triiodomercurate(II) plays a significant role in the preparation of mercury-containing materials used in advanced electronic components. These materials are important for developing devices such as sensors and semiconductors, where specific electrical properties are required .

Biochemistry

Studying Mercury Interactions

In biochemistry, potassium triiodomercurate(II) is used to study the interactions of mercury with biological systems. Researchers utilize this compound to investigate its toxicity and biological effects, contributing to a better understanding of mercury's impact on health and the environment .

Environmental Monitoring

Mercury Level Monitoring

The compound is employed in various methods for monitoring mercury levels in environmental samples, including water and soil. Its ability to form complexes with mercury allows for accurate measurements, aiding regulatory compliance and environmental protection efforts .

Case Studies

Propiedades

Número CAS |

22330-18-3 |

|---|---|

Fórmula molecular |

HgI3K |

Peso molecular |

620.4 g/mol |

Nombre IUPAC |

potassium;triiodomercury(1-) |

InChI |

InChI=1S/Hg.3HI.K/h;3*1H;/q+2;;;;+1/p-3 |

Clave InChI |

VFWHGZWRMXRJRV-UHFFFAOYSA-K |

SMILES |

[K+].I[Hg-](I)I |

SMILES canónico |

[K+].I[Hg-](I)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.